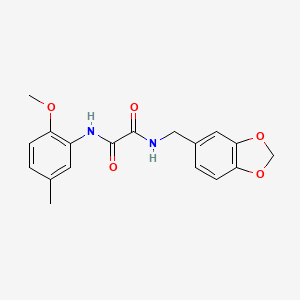

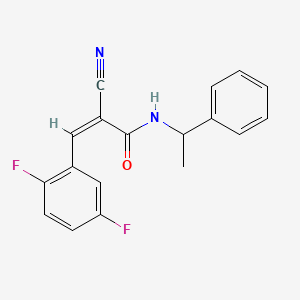

![molecular formula C9H9F3N2O2 B2817306 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid CAS No. 1564936-16-8](/img/structure/B2817306.png)

2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H9F3N2O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of trifluoromethyl groups . For example, after the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a trifluoroethyl group . The trifluoroethyl group is a common feature in many FDA-approved drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 234.18 . More specific properties such as boiling point, density, and pKa are not available in the current resources.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in the design of new therapeutic agents .

Agricultural Chemistry

In agricultural chemistry, fluorinated pyridines, including this compound, are explored for their use in developing new herbicides and insecticides. The introduction of fluorine atoms can improve the efficacy and environmental stability of these agrochemicals .

Radiopharmaceuticals

The compound’s structure makes it a candidate for the synthesis of radiolabeled molecules used in positron emission tomography (PET) imaging. The trifluoroethyl group can be replaced with a radioactive isotope, aiding in the diagnosis and study of various diseases .

Material Science

In material science, fluorinated compounds like this one are investigated for their unique electronic properties. They can be used in the development of advanced materials such as organic semiconductors and liquid crystals, which are essential in electronic devices .

Catalysis

This compound can serve as a ligand in catalytic processes. Its unique structure allows it to stabilize metal catalysts, enhancing their efficiency and selectivity in various chemical reactions, including cross-coupling and hydrogenation .

Environmental Chemistry

Fluorinated pyridines are studied for their potential in environmental chemistry, particularly in the degradation of pollutants. Their stability and reactivity can be harnessed to break down harmful substances in the environment, contributing to pollution control efforts .

Biological Research

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure can help in tracing biochemical processes and understanding the mechanisms of action of various enzymes .

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of diverse organic compounds .

作用機序

Target of Action

The primary targets of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid are currently unknown. The compound is a fluorinated pyridine derivative , and fluoropyridines have been known to exhibit interesting and unusual physical, chemical, and biological properties . .

Mode of Action

The mode of action of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is not well-documented. Given the presence of the strong electron-withdrawing trifluoroethyl group, it is likely that the compound interacts with its targets in a unique manner. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues , which could influence the compound’s interactions with its targets.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . .

Result of Action

As a fluoropyridine derivative, the compound likely exhibits unique properties due to the presence of the strong electron-withdrawing trifluoroethyl group . .

特性

IUPAC Name |

2-methyl-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-5-2-6(8(15)16)3-7(14-5)13-4-9(10,11)12/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSYSJBFLBYQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

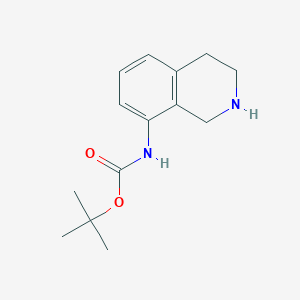

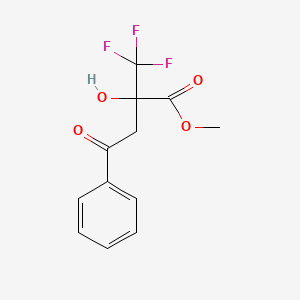

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)

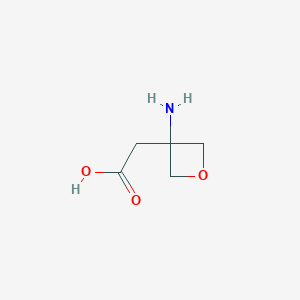

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)

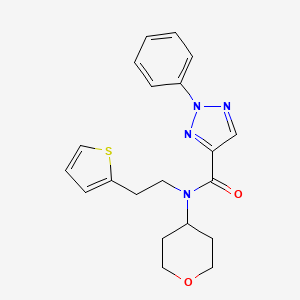

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)

![1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2817233.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2817241.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2817246.png)